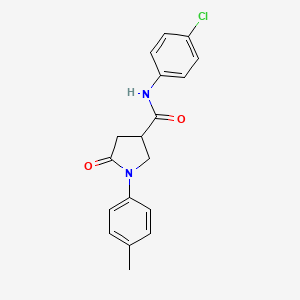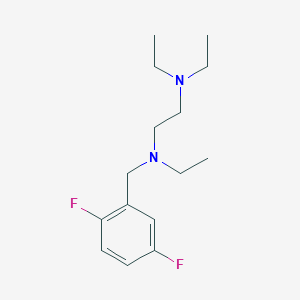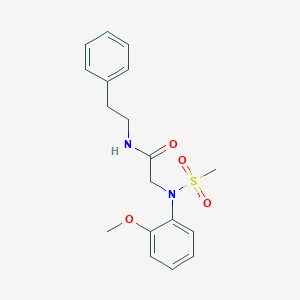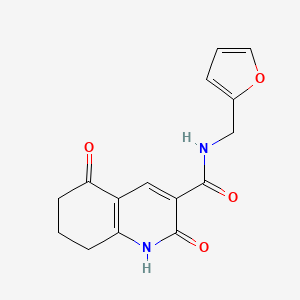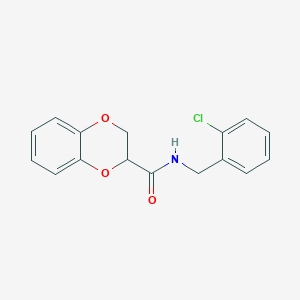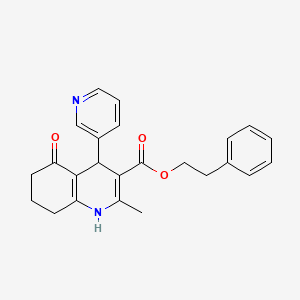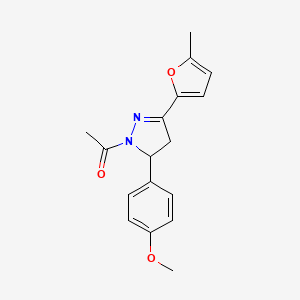
1-acetyl-5-(4-methoxyphenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-5-(4-methoxyphenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It belongs to the class of pyrazoles and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-acetyl-5-(4-methoxyphenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever.
Biochemical and physiological effects:
This compound has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to inhibit the growth of various cancer cell lines. In addition, the compound has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-acetyl-5-(4-methoxyphenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole in lab experiments is its potential therapeutic properties. The compound has been shown to possess anti-inflammatory, analgesic, and antipyretic activities, as well as potential anticancer properties. However, one limitation is that the mechanism of action of the compound is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 1-acetyl-5-(4-methoxyphenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole. One direction is to further elucidate the compound's mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to investigate the compound's potential use in the treatment of other diseases, such as neurodegenerative disorders. Additionally, research could focus on optimizing the synthesis of the compound to improve its yield and purity.
Métodos De Síntesis
The synthesis of 1-acetyl-5-(4-methoxyphenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole can be achieved through various methods. One of the most commonly used methods is the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 4-methoxybenzaldehyde and 5-methyl-2-furfural in the presence of acetic anhydride and glacial acetic acid. The reaction yields the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
1-Acetyl-5-(4-methoxyphenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole has been studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines.
Propiedades
IUPAC Name |
1-[3-(4-methoxyphenyl)-5-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11-4-9-17(22-11)15-10-16(19(18-15)12(2)20)13-5-7-14(21-3)8-6-13/h4-9,16H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQACZRYQIHARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C(C2)C3=CC=C(C=C3)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-furyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5149301.png)
![3-(2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5149311.png)
![3-[(3-chlorophenyl)amino]-1-(4-propoxyphenyl)-1-propanone](/img/structure/B5149317.png)
![4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B5149324.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5149330.png)
![ethyl [3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5149341.png)
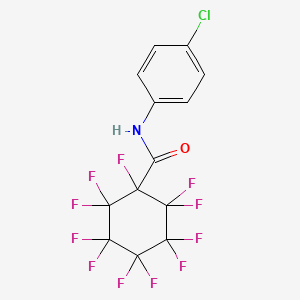
![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide](/img/structure/B5149352.png)
